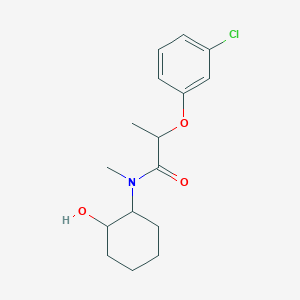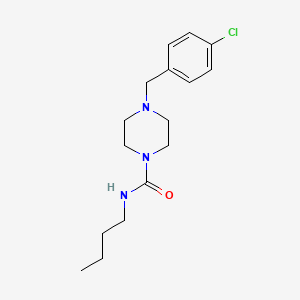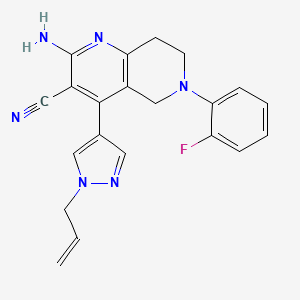amine hydrochloride](/img/structure/B5305835.png)
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochloride, also known as Boc-protected benzylamine, is a chemical compound widely used in scientific research. This compound is a derivative of benzylamine, which is a primary amine that plays a crucial role in various biological processes. Boc-protected benzylamine is a popular compound in medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is not well understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes in the body. For example, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. By inhibiting the activity of these enzymes, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine may regulate the expression of specific genes, leading to therapeutic benefits.
Biochemical and Physiological Effects
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral activity against several viruses, including HIV-1 and HCV. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has also been shown to have antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a versatile compound that can be used in various lab experiments. This compound is easy to synthesize, and it can be obtained with high purity. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is also stable under standard lab conditions, making it an ideal compound for long-term experiments. However, one limitation of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is its toxicity. This compound can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in scientific research. One potential direction is the development of new antitumor agents based on this compound. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to inhibit the growth of cancer cells in vitro, and further research could lead to the development of new cancer treatments. Another potential direction is the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in the development of new antiviral agents. This compound has been shown to have activity against several viruses, and further research could lead to the development of new antiviral drugs. Finally, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine could be used in the development of new enzyme inhibitors. This compound has been shown to inhibit the activity of several enzymes, and further research could lead to the development of new enzyme inhibitors with therapeutic benefits.
Conclusion
In conclusion, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a versatile compound with potential therapeutic applications. This compound has been extensively used in scientific research, and it has been shown to have antitumor, antiviral, and antimicrobial activity. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is easy to synthesize, and it can be obtained with high purity. However, this compound can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound. There are several future directions for the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in scientific research, including the development of new antitumor and antiviral agents and the development of new enzyme inhibitors.
Synthesemethoden
The synthesis of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine involves the reaction of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde with 2-pyridinylmethanamine in the presence of a base. This reaction yields the desired product, which is then treated with HCl to obtain the hydrochloride salt form of the compound. The synthesis of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a well-established method in organic chemistry, and the compound can be easily obtained with high purity.
Wissenschaftliche Forschungsanwendungen
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been extensively used in scientific research due to its potential therapeutic applications. This compound is a versatile building block in medicinal chemistry, and it can be used to synthesize various pharmacologically active compounds. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been used in the development of antiviral, antitumor, and antimicrobial agents. It has also been used in the synthesis of inhibitors of several enzymes, including histone deacetylases and protein kinases.
Eigenschaften
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-21-13-18(14-24-15-19-10-6-7-11-25-19)12-20(23)22(21)27-16-17-8-4-3-5-9-17;/h3-13,24H,2,14-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBMOTKWDBZXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)

![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)